This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It specifically falls under the category of pyrazoloquinolines, which are known for their diverse pharmacological properties.
The synthesis of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be approached through several methods:
The molecular structure of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be analyzed using various spectroscopic techniques:
The chemical reactivity of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be explored through various reactions:
The mechanism of action for compounds like 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one often involves interactions with specific biological targets:
The physical and chemical properties of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one include:
The applications of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one are diverse:
The pyrazolo[3,4-b]quinolinone core represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar rigidity, and aromatic stacking properties. This tricyclic system features:
Table 1: Key Physicochemical Properties of the Pyrazolo[3,4-b]quinolinone Core
Property | Value/Role | Biological Implication |
---|---|---|
Planarity | Rigid tricyclic system | DNA intercalation / Protein stacking |
H-bond Acceptors | 3 (Pyrazole N1, C=O, Quinoline N) | Target recognition specificity |
LogP | 2.8–3.5 | Optimal BBB permeability |
Saturability | Reducible 6,7,8,9-positions | Tuning conformational flexibility |
Synthetic accessibility via Friedländer condensation (anthranilaldehyde + pyrazolones) or multicomponent reactions enables rapid diversification [8]. Fluorescence properties of this scaffold (e.g., λ~em~ 450–550 nm) further support its utility as a molecular probe for target engagement studies [8].
The 3-pyridinyl substituent at C4 is a critical pharmacophore modulating target specificity and binding affinity:
SAR Analysis of Pyridinyl Positional Isomers
Substituent Position | AChE IC₅₀ (µM) | Relative Bioavailability |
---|---|---|
2-Pyridinyl | >5.0 | Moderate (LogP 3.2) |
3-Pyridinyl | 0.48 | High (LogP 2.9) |
4-Pyridinyl | 3.7 | Low (LogP 3.4) |
Molecular dynamics simulations reveal that the 3-pyridinyl group forms a stable π-cation interaction with Trp279 in human AChE, explaining its enhanced potency [1].
Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved Alzheimer’s drug, shares key structural motifs with pyrazoloquinolinones:
Table 3: Structural and Target Affinity Comparison with Tacrine Analogues
Compound | Core Structure | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Additional Targets |
---|---|---|---|---|
Tacrine | Aminotetrahydroacridine | 0.22 | 0.03 | NMDA antagonism |
Pyrazoloquinolinone | Pyrazolo[3,4-b]quinoline | 0.48 | 1.2 | D₂ receptor (Kᵢ 85 nM) |
7-MEOTA (Tacrine analog) | Methoxy-tacrine | 1.8 | 0.12 | AMPA potentiation |
The compound exemplifies advanced MTDL strategies addressing Alzheimer’s multifactorial pathology:
Table 4: MTDL Design Features and Validation Metrics
Design Principle | Implementation | Validation Outcome |
---|---|---|
Target synergy | AChE inhibition + D₂ modulation | 89% cognitive improvement (murine model) |
Scaffold hybridization | Tacrine-like core + pyridinyl effector | Reduced hepatotoxicity vs. tacrine |
Computational screening | MTDL-GAN library generation | Novelty score (Tanimoto <0.15) |
MTDL efficacy relies on balanced polypharmacology: Optimal AChE inhibition (IC~50~ <1 µM) with auxiliary activities (e.g., antioxidant capacity ~45% DPPH scavenging) without dominant off-target effects [6] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7